2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3/c1-12-6-8-13(9-7-12)21-11-14(24-18(21)23)10-20-17(22)15-4-2-3-5-16(15)19/h2-9,14H,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJHDXADMUHAQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s known that the nitrogen in similar compounds can act as a nucleophile, forming an oxime in an essentially irreversible process as the adduct dehydrates.
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Biological Activity
2-Chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial properties and cellular protection mechanisms. This article synthesizes available research findings, case studies, and relevant data regarding its biological activity.
Chemical Structure and Properties
The molecular formula for 2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide is , with a molecular weight of approximately 363.82 g/mol. The compound features a chlorinated benzamide core linked to an oxazolidinone moiety, which is significant for its biological activity.
Target Sites
The primary target of this compound appears to be the 23S ribosomal RNA of the 50S subunit in bacterial ribosomes, similar to other oxazolidinone derivatives. This binding inhibits bacterial protein synthesis, leading to a cessation of growth and replication in susceptible bacteria.
Biochemical Pathways
Inhibition of protein synthesis disrupts essential biochemical pathways within bacterial cells, affecting the production of vital proteins necessary for cellular functions. This mechanism is critical in understanding the compound's antibacterial efficacy.
Antibacterial Properties
Research has indicated that compounds structurally related to 2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide exhibit significant antibacterial activity. For example, studies have shown that related oxazolidinones can effectively inhibit Gram-positive bacteria, including strains resistant to other antibiotics.
Cellular Protection Mechanisms
Recent investigations have highlighted the compound's potential role in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress. ER stress is a key factor in the pathogenesis of diabetes, and compounds that can mitigate this stress are of great interest. In particular, derivatives similar to 2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide have been shown to enhance cell viability under stress conditions, suggesting a protective effect against β-cell apoptosis .
Case Studies and Research Findings
A series of studies have focused on the structure-activity relationships (SAR) of benzamide derivatives in relation to their protective effects on β-cells:
- Beta-cell Protection : A study identified that modifications to the benzamide scaffold could significantly enhance protective activity against ER stress-induced apoptosis in pancreatic β-cells. Compounds demonstrating maximal activity were characterized by specific substitutions on their aromatic rings .
- Antibacterial Efficacy : Another study evaluated the antibacterial properties of related compounds, finding that they effectively inhibited growth in various bacterial strains, particularly those resistant to traditional antibiotics. The results indicated that structural modifications could lead to improved potency against resistant strains.
Data Summary Table
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison with Rivaroxaban
P2X7 Receptor Antagonists
This analog acts as a P2X7 receptor antagonist with CNS penetrability, highlighting how halogen placement and heterocyclic variations dictate target specificity .
Benzoylthiurea Ligands
Ligands like 4-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) and 2-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2) feature benzamide groups but incorporate thiourea and fluorobenzyl moieties instead of oxazolidinone. These compounds exhibit catalytic activity in Suzuki coupling reactions, demonstrating that structural flexibility in the amide region can enable diverse applications .
Oxazolidinone-Based Impurities
Impurities of Rivaroxaban, such as (S)-4,5-dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide (Impurity H), illustrate how halogenation patterns (e.g., dichloro vs. monochloro) and heterocyclic substitutions influence pharmacokinetics and regulatory compliance .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-chloro-N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)benzamide?
- Methodology :
- Step 1 : Start with a substituted oxazolidinone scaffold. Introduce the p-tolyl group at position 3 via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts .
- Step 2 : Functionalize the oxazolidinone’s methylene group with a benzamide moiety. Use carbodiimide coupling agents (e.g., EDC/HOBt) to link 2-chlorobenzoic acid to the amine intermediate .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .
Q. How can the compound’s structure be validated experimentally?
- Techniques :
- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL-2018) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., δ 7.2–7.5 ppm for aromatic protons; δ 170–175 ppm for carbonyl carbons) .
- FT-IR : Confirm amide (C=O stretch at ~1650 cm⁻¹) and oxazolidinone (C=O at ~1750 cm⁻¹) groups .
Q. What pharmacological targets are associated with this compound’s structural analogs?
- Relevance : Analogs like rivaroxaban target Factor Xa (FXa) in coagulation pathways. The benzamide and oxazolidinone moieties suggest potential protease inhibition .
- Assays :
- In vitro FXa inhibition : Use chromogenic substrates (e.g., S-2222) to measure IC₅₀ values .
- SAR Insights : Replace p-tolyl with morpholino (as in rivaroxaban) to enhance binding affinity .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
- Case Study : If thermal parameters (B-factors) for the oxazolidinone ring are anomalously high:
- Solution : Re-examine data collection (e.g., crystal decay during synchrotron exposure) and apply TWINABS for twinning correction .
- Validation : Cross-check with Hirshfeld surface analysis to identify weak intermolecular interactions .
Q. What strategies address contradictions in biological activity data across studies?
- Example : Discrepancies in IC₅₀ values for FXa inhibition.
- Root Cause : Variability in assay conditions (e.g., buffer pH, substrate concentration).
- Mitigation : Standardize protocols (e.g., 150 mM NaCl, pH 7.4) and include positive controls (e.g., rivaroxaban) .
Q. How can computational modeling optimize this compound’s pharmacokinetic profile?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
